![molecular formula C12H23NO2S B7567839 N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used to study the mechanisms of action of cannabinoids, as well as their potential therapeutic applications.
Mécanisme D'action
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the modulation of ion channels and the release of neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is associated with reward and addiction. It has also been shown to modulate synaptic plasticity in the hippocampus, which is involved in learning and memory. N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been shown to have analgesic and anti-inflammatory effects, and has been studied as a potential treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for the study of the specific effects of cannabinoid receptor activation. It is also stable and easy to synthesize, which makes it a convenient tool for researchers. However, N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has some limitations. It has a high affinity for the CB1 receptor, which can lead to receptor desensitization and downregulation. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine. One area of interest is the study of its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Another area of interest is the study of its effects on the endocannabinoid system, which is involved in a wide range of physiological processes. Additionally, there is interest in developing new synthetic cannabinoids that are more selective and have fewer side effects than N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine.
Méthodes De Synthèse
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine was first synthesized in the 1980s by the pharmaceutical company Pfizer. The synthesis involves the condensation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 3-thionocycloheptanone, followed by reduction and alkylation to form the final product.
Applications De Recherche Scientifique
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been used extensively in scientific research to study the mechanisms of action of cannabinoids. It has been shown to be a potent agonist of the CB1 receptor, with a binding affinity similar to that of THC, the main psychoactive component of cannabis. N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been used to study the effects of cannabinoids on neurotransmitter release, synaptic plasticity, and gene expression.
Propriétés
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c14-16(15)8-7-11(10-16)9-13-12-5-3-1-2-4-6-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQHRRQOPCTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


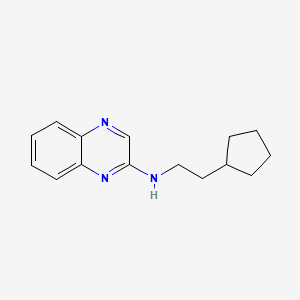
![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)
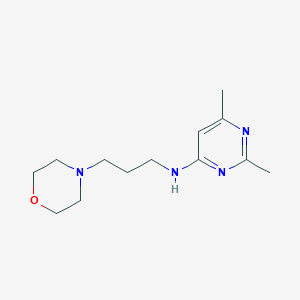
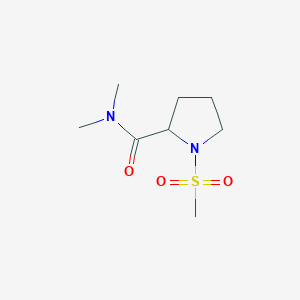
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
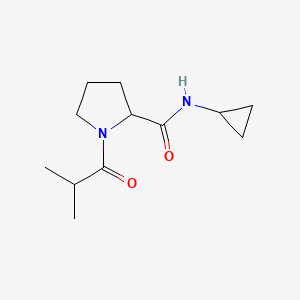
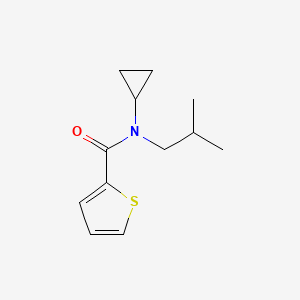
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
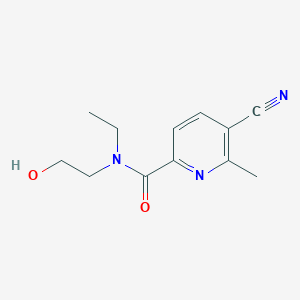
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)